(3-isopropyl-1H-pyrazol-4-yl)methanamine
Description
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(5-propan-2-yl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
SOMHWZAUGMPKMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of 3-isopropyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-isopropyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (3-isopropyl-1H-pyrazol-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (3-isopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting cellular pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (3-isopropyl-1H-pyrazol-4-yl)methanamine and its analogs:
Biological Activity
Overview
(3-isopropyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of nitrogen in the pyrazole ring enhances its reactivity and interaction with various biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes an isopropyl group attached to a pyrazole ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activities and signaling pathways, influencing processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
- Kinase Inhibition : Recent studies have indicated that derivatives of this compound can act as inhibitors for various kinases involved in signal transduction pathways related to cancer.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in several studies. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines, revealing significant cytotoxic effects.
These findings suggest that the compound may be effective against specific cancer types, potentially offering a new avenue for therapeutic development.
Case Studies
- Study on Kinase Inhibition : A recent study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs) and Jun N-terminal kinase (JNK), which are critical in cancer progression. The study found that specific derivatives showed IC50 values as low as 0.16 µM against Aurora-A kinase, indicating high potency in cancer therapy .
- Comparative Analysis with Other Pyrazole Derivatives : Comparisons with other pyrazole derivatives revealed that this compound has superior reactivity due to its structural complexity, enhancing its potential applications in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
